1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound characterized by a unique structural framework. The molecule features:
- Azetidin-1-yl core: A four-membered nitrogen-containing ring, substituted at the 3-position with a 4-chlorophenyl sulfonyl group.
- Ethanone backbone: Linked to the azetidine ring and bearing a 3,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWWTNDMDJIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azetidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the sulfonyl azetidine intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted sulfonyl azetidine derivatives.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, while the azetidine ring and dimethoxyphenyl moiety can interact with specific binding sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the Azetidine Sulfonyl Group
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone (CAS 1797088-00-6)
- Molecular Formula : C₁₅H₁₄ClN₃O₃S₂
- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a pyrimidin-2-ylthio moiety.
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone (CAS 2034204-73-2)
- Molecular Formula: Not explicitly provided, but structural analysis suggests similarities in the azetidine core.
- Key Differences : Features a fluoromethyl group on the azetidine and a trifluoromethoxyphenyl substituent.
- Implications : Fluorine atoms increase lipophilicity and metabolic stability, which may improve pharmacokinetic profiles relative to the chlorophenyl and dimethoxyphenyl groups .
Compounds Sharing the 3,4-Dimethoxyphenyl Ethanone Moiety
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (CAS 499124-52-6)
- Molecular Formula : C₂₄H₂₂N₄O₃S
- Key Differences : Substitutes the azetidine sulfonyl group with a triazolylsulfanyl heterocycle.
- Implications : The triazole ring may confer distinct binding affinities, as seen in compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, which exhibited 61.9% anti-inflammatory activity .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Compounds with Related Sulfonyl or Heterocyclic Substituents
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (CAS 488743-87-9)
- Molecular Formula : C₂₆H₂₀ClN₃O₂S
- Key Differences: Incorporates a quinoline-oxymethyl triazole group.
- Implications: The extended aromatic system (quinoline) may improve π-π stacking interactions in biological systems .
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone (CAS 731814-22-5)
Structural and Functional Analysis
Key Structural Variations and Their Impacts
Biological Activity
The compound 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic molecule of significant interest in medicinal chemistry. This compound features a complex structure that includes an azetidine ring, a sulfonyl group, and a dimethoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 383.87 g/mol. The presence of the 4-chlorophenyl group is believed to enhance its biological activity, making it a candidate for various therapeutic applications.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.87 g/mol |
| Key Functional Groups | Azetidine ring, sulfonyl group, dimethoxyphenyl substituent |
Biological Activity
Preliminary studies indicate that 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone exhibits various biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : The structural complexity may allow for interaction with multiple biological targets, making it a candidate for cancer therapy.
- Enzyme Inhibition : Initial findings suggest that this compound may inhibit certain enzymes involved in disease processes.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. For example, the azetidine ring and sulfonyl group may play crucial roles in binding to active sites of enzymes or receptors, thereby blocking substrate access or modulating activity.
Study 1: Anticancer Activity
A study conducted on various azetidine derivatives demonstrated that compounds similar to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone exhibited significant antiproliferative effects against cancer cell lines. The study highlighted the importance of the sulfonamide moiety in enhancing cytotoxicity against breast cancer cells.
Study 2: Antimicrobial Evaluation
In vitro tests revealed that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was found to be critical for enhancing this activity.
Comparative Analysis of Related Compounds
To better understand the biological activity of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone , we can compare it with other structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial |
| Pyrimidine derivatives | Pyrimidine ring | Anticancer |
| Azetidine derivatives | Azetidine ring | Diverse pharmacological properties |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions. For the azetidine ring, nucleophilic substitution or cycloaddition reactions are used, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The ketone group at the 2-position can be introduced via Friedel-Crafts acylation, as seen in analogous acetophenone syntheses . Purification often employs column chromatography or recrystallization, with monitoring by TLC or HPLC.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group integration .
- IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings and azetidine conformation, as demonstrated in pyrazoline derivatives .
Advanced Research Questions
Q. What mechanistic challenges arise during sulfonyl group introduction to the azetidine ring?
- Methodological Answer : Sulfonylation efficiency depends on steric hindrance and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reactivity, but competing side reactions (e.g., ring-opening) may occur. Kinetic studies using in-situ NMR or LC-MS can track intermediates. Computational modeling (DFT) aids in optimizing transition states for sulfonyl group attachment .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate with orthogonal methods. For example:
- If NMR signals overlap, use DEPT-135 or 2D-COSY to resolve proton coupling .
- Discrepancies in mass spectra may arise from adduct formation; employ high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. EI) .
- Thermal degradation during GC analysis (e.g., ketone decomposition) can be mitigated by derivatization (e.g., silylation) .
Q. What strategies are recommended for evaluating this compound’s bioactivity in drug discovery?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorogenic substrates or SPR for binding affinity.
- SAR studies : Modify substituents (e.g., methoxy groups on the phenyl ring) to correlate structure with activity .
- Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450 interactions .
Q. How can computational tools predict physicochemical properties or reactivity of this compound?
- Methodological Answer :
- QSAR models : Predict logP, solubility, and bioavailability using software like Schrödinger or MOE .
- Molecular docking : Simulate interactions with protein targets (e.g., sulfonamide-binding enzymes) using AutoDock Vina .
- Reactivity mapping : Identify electrophilic sites for functionalization via Fukui indices or electrostatic potential surfaces .
Notes for Experimental Design
- Synthetic Optimization : Vary reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments) to maximize yield .
- Stability Testing : Monitor compound degradation under UV light or varying pH using accelerated stability studies .
- Data Reproducibility : Replicate syntheses across labs with standardized protocols to address variability in azetidine ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
